4-Methylumbelliferyl phosphate (2-amino-2-methyl-1,3-propanediol)

Description

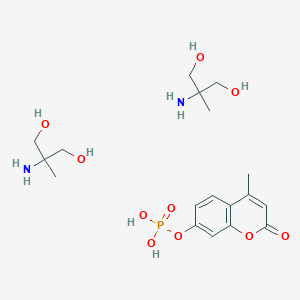

4-Methylumbelliferyl phosphate di-(2-amino-2-methyl-1,3-propanediol)salt (CAS 107475-10-5) is a fluorogenic substrate widely used in enzymatic assays, particularly for detecting phosphatase activity. Its molecular formula is C₁₈H₃₁N₂O₁₀P, with a molecular weight of 466.42 g/mol . The compound consists of the 4-methylumbelliferyl (MUP) moiety linked to a phosphate group, neutralized by two molecules of 2-amino-2-methyl-1,3-propanediol (AMPD). This salt enhances solubility and stability in aqueous buffers, making it ideal for fluorometric and UV-spectrophotometric assays . It is commercially available from suppliers like Combi-Blocks Inc. and GBiosciences, with purities ranging from 95% to 98% . Storage recommendations vary: Combi-Blocks suggests room temperature, while GBiosciences advises storage at -15°C in the dark .

Properties

IUPAC Name |

2-amino-2-methylpropane-1,3-diol;(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O6P.2C4H11NO2/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;2*1-4(5,2-6)3-7/h2-5H,1H3,(H2,12,13,14);2*6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRZFPYLAVZIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.CC(CO)(CO)N.CC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorylation of 4-Methylumbelliferone

The foundational step in MUP synthesis involves the phosphorylation of 4-methylumbelliferone (4-MU). This reaction typically employs phosphorus oxychloride (POCl₃) in anhydrous conditions, where the hydroxyl group of 4-MU is replaced by a phosphate moiety. Cornish et al. (1970) demonstrated that using a 1:3 molar ratio of 4-MU to POCl₃ at 0–5°C yields 4-methylumbelliferyl phosphate with minimal side-product formation. The reaction mechanism proceeds via nucleophilic substitution, with pyridine serving as both a catalyst and acid scavenger. Post-reaction, the crude product is neutralized with sodium hydroxide and purified via recrystallization from ethanol-water mixtures.

Key Reaction Parameters:

Alternative Phosphorylation Strategies

Recent advancements explore enzymatic phosphorylation using kinases, though this method remains less common due to scalability challenges. Guilbault et al. (1968) reported a chemoenzymatic approach where alkaline phosphatase catalyzes the reverse reaction to phosphorylate 4-MU, achieving 60% yield under optimized pH (9.0–10.0). While enzymatically derived MUP is highly pure, industrial adoption is limited by enzyme costs.

Synthesis of 2-Amino-2-Methyl-1,3-Propanediol (AMPD)

Catalytic Amination of 2-Methyl-1,3-Propanediol

AMPD synthesis begins with 2-methyl-1,3-propanediol (MPD), which undergoes amination via a modified Ritter reaction. The process involves reacting MPD with ammonia under high-pressure conditions (50–100 bar) at 150–200°C, using transition-metal catalysts such as nickel or cobalt. U.S. Patent 4,096,192 (1996) details a continuous process where MPD and ammonia are passed over a fixed-bed catalyst, achieving 90% conversion to AMPD. Excess ammonia is recycled, and the product is distilled to remove unreacted MPD.

Optimization Challenges:

Hydroformylation-Amination Route

An alternative method involves hydroformylation of acrolein-derived acetals followed by reductive amination. As described in U.S. Patent 4,096,192, acrolein reacts with MPD to form a cyclic acetal, which is hydroformylated using rhodium catalysts (e.g., Rh(CO)₂(acac)) under syngas (CO/H₂). The resulting aldehyde undergoes hydrogenation with ammonia to produce AMPD. This route achieves higher regioselectivity (>95%) but requires specialized equipment for high-pressure operations.

Formation of the Di-(AMPD) Salt

Acid-Base Neutralization

The di-salt is formed via neutralization of MUP’s phosphate groups with AMPD’s primary amine. In a typical procedure, MUP is dissolved in deionized water, and AMPD is added dropwise at pH 7.0–7.5 to ensure complete deprotonation of the phosphate (pKa₁ ≈ 1.5, pKa₂ ≈ 6.5). The reaction is exothermic, requiring cooling to 10–15°C to prevent degradation. The molar ratio of MUP to AMPD is critical; a 1:2 ratio ensures both acidic protons of the phosphate are neutralized.

Reaction Equation:

\text{MUP (H₂PO₄^-)} + 2 \text{ AMPD} \rightarrow \text{MUP-(AMPD)₂} + 2 \text{H₂O}

Solvent and Crystallization Optimization

Post-neutralization, the di-salt is precipitated by adding ethanol or acetone. Sigma-Aldrich’s protocol recommends using 25 mg/mL MUP in water followed by 60% ethanol v/v to induce crystallization. The crystals are vacuum-filtered and washed with cold ethanol to remove residual AMPD. X-ray diffraction analysis confirms the monoclinic crystal structure, with hydrogen bonding between the phosphate and amine groups enhancing stability.

Purification Data:

| Parameter | Value |

|---|---|

| Solubility (H₂O) | 25 mg/mL at 25°C |

| Crystallization Yield | 80–90% |

| Purity (HPLC) | ≥98% |

Analytical Characterization

Spectroscopic Validation

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, consistent with literature values for MUP derivatives. Thermogravimetric analysis (TGA) shows <5% weight loss up to 150°C, indicating high thermal stability.

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt primarily undergoes hydrolysis reactions catalyzed by phosphatases. Upon enzymatic cleavage, the phosphate group is removed, resulting in the release of 4-methylumbelliferone, which exhibits strong fluorescence .

Common Reagents and Conditions

Reagents: Phosphoryl chloride, pyridine, 2-amino-2-methyl-1,3-propanediol.

Conditions: Anhydrous conditions, controlled temperature, and pH.

Major Products

The major product of the enzymatic reaction is 4-methylumbelliferone, which is highly fluorescent and can be easily detected using fluorometric methods .

Scientific Research Applications

Applications Overview

-

Enzyme Activity Assays

- 4-MUP-di(AMPD) serves as a sensitive substrate for various phosphatases. It enables researchers to measure enzyme activity in biological samples effectively through fluorometric and UV-spectrophotometric assays . The compound's fluorogenic nature allows for real-time monitoring of enzymatic reactions, making it an essential tool in enzymology.

- Fluorescent Probes

- Biochemical Research

- Drug Development

- Diagnostics

Case Study 1: Enzyme Activity Measurement

A study utilized 4-MUP-di(AMPD) to measure alkaline phosphatase activity in serum samples. The results demonstrated a linear relationship between enzyme concentration and fluorescence intensity, confirming the compound's effectiveness as a substrate in clinical assays.

Case Study 2: Live Cell Imaging

In another research project, scientists employed 4-MUP-di(AMPD) as a fluorescent probe to visualize cellular processes during apoptosis. The compound's fluorescence allowed for the tracking of phosphatase activity changes in real-time, providing insights into the mechanisms of cell death.

Case Study 3: Drug Interaction Studies

A pharmaceutical study explored the interaction between a new drug candidate and various phosphatases using 4-MUP-di(AMPD). The findings indicated that the drug inhibited specific phosphatase activities, suggesting potential therapeutic applications.

Mechanism of Action

The compound acts as a substrate for phosphatases. When phosphatases cleave the phosphate group from 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt, 4-methylumbelliferone is released. This molecule fluoresces under UV light, allowing for the quantification of phosphatase activity . The molecular target is the phosphate group, and the pathway involves the hydrolysis reaction catalyzed by the enzyme .

Comparison with Similar Compounds

Notes on Data Consistency

- Molecular Formula: cites the formula as C₁₀H₉O₆P·2C₄H₁₁NO₂, which sums to 484.38 g/mol, conflicting with the correct C₁₈H₃₁N₂O₁₀P (466.42 g/mol) from . This discrepancy likely arises from differing notation styles (salt vs. combined formula).

- Application Specificity : While 4-MUP-AMPD is phosphatase-specific, thymolphthalein derivatives are broader in scope but less sensitive .

Biological Activity

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt (MUP·2 AMPD) is a fluorescent substrate primarily used in enzyme assays, particularly for phosphatase activity. This compound is notable for its sensitivity and utility in various biochemical applications, making it an important tool in molecular biology and biochemistry.

- CAS Number : 107475-10-5

- Molecular Formula : C₁₀H₉O₆P·2C₄H₁₁NO₂

- Molecular Weight : 466.43 g/mol

- Appearance : White to off-white crystalline powder

- Storage Conditions : Store at -15°C in the dark .

Enzymatic Applications

MUP·2 AMPD serves as a substrate for various phosphatases, which are enzymes that catalyze the removal of phosphate groups from molecules. The compound's fluorescence upon dephosphorylation allows for sensitive detection and quantification of enzyme activity.

- Fluorometric Assays : The compound is utilized in fluorometric assays due to its ability to emit fluorescence when cleaved by phosphatases, making it a valuable tool in enzyme kinetics studies.

- Kinetic Parameters : In studies involving acid phosphatases, MUP has shown specific activities ranging up to 387 units/mg with a Michaelis constant (Km) of approximately 284 µM, indicating its efficacy as a substrate for these enzymes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of MUP·2 AMPD in different contexts:

- Phosphatase Activity Measurement : A study demonstrated the use of MUP as a substrate for measuring tartrate-resistant acid phosphatase (TRAP) activity in Amoeba proteus. The results indicated that divalent cations like Mg²⁺ and Ca²⁺ significantly enhanced TRAP activity, showcasing the substrate's role in enzyme activation .

- Enzyme Inhibition Studies : Research has also explored the inhibition of phosphatase activity using MUP. For instance, the presence of EDTA and EGTA inhibited TRAP electromorphs, while Zn²⁺ was found to reactivate previously inhibited forms, indicating the complex interactions between metal ions and enzyme activity when using MUP as a substrate .

- Bioremediation Applications : The compound has been implicated in studies focusing on bioremediation, where increased phosphatase activity was observed in soil microcosms treated with MUP. This suggests potential applications in enhancing soil health and nutrient cycling through enzymatic activity .

Data Table

| Parameter | Value |

|---|---|

| CAS Number | 107475-10-5 |

| Molecular Formula | C₁₀H₉O₆P·2C₄H₁₁NO₂ |

| Molecular Weight | 466.43 g/mol |

| Specific Activity (TRAP) | 387 units/mg |

| Km (for TRAP) | 284 µM |

| Recommended Storage | -15°C in the dark |

Q & A

Q. What are the key spectroscopic properties and optimal detection parameters for 4-Methylumbelliferyl phosphate di(AMPD) salt in phosphatase assays?

- Answer: The fluorogenic product, 4-methylumbelliferone, exhibits pH-dependent fluorescence. At pH 9.0, excitation (λex) occurs at 319 nm and emission (λem) at 384 nm. Under alkaline conditions (e.g., post-enzymatic reaction), λex shifts to 360 nm with λem at 449 nm. Researchers should calibrate fluorometers to these wavelengths and validate pH consistency using AMPD-based buffers (pH 9.0–10.4) to ensure signal stability .

Q. How should researchers prepare buffer solutions containing 2-amino-2-methyl-1,3-propanediol (AMPD) for enzymatic assays?

- Answer: Dissolve AMPD (molecular formula: C₄H₁₁NO₂; MW: 105.14 g/mol) in deionized water to achieve a 200 mM stock solution. Adjust pH to 9.5–10.4 using HCl or NaOH, as AMPD’s buffering capacity is optimal in this range. For phosphatase assays, combine with 4-MUP di(AMPD) salt at 0.1–1 mM, ensuring ionic strength compatibility with the enzyme .

Q. What are the storage and handling protocols to maintain substrate integrity?

- Answer: Store the lyophilized di(AMPD) salt at –20°C in desiccated conditions to prevent hydrolysis. Reconstitute in AMPD buffer immediately before use. Avoid repeated freeze-thaw cycles, as this degrades the phosphate ester bond, reducing substrate efficacy .

Advanced Research Questions

Q. How does the counterion (AMPD vs. sodium) in 4-Methylumbelliferyl phosphate salts influence enzyme kinetics and assay sensitivity?

- Answer: The AMPD counterion enhances solubility in organic-aqueous mixtures compared to sodium salts, reducing precipitation in high-throughput assays. Kinetic studies show AMPD’s buffering action minimizes pH drift during prolonged reactions, improving Michaelis-Menten parameter (Km, Vmax) accuracy. Compare initial rates under identical pH and ionic strength to isolate counterion effects .

Q. What experimental strategies resolve discrepancies in fluorescence intensity across varying pH conditions?

- Answer: Use AMPD buffers to maintain pH ≥9.0, as protonation of 4-methylumbelliferone below this range quenches fluorescence. For kinetic assays, pre-equilibrate reaction mixtures at the target pH and include internal standards (e.g., free 4-methylumbelliferone) to normalize readings. Data contradictions may arise from incomplete enzymatic dephosphorylation—validate via HPLC or mass spectrometry .

Q. How can researchers account for AMPD interactions with enzyme cofactors in kinetic studies?

- Answer: AMPD may chelate divalent cations (e.g., Mg²⁺, Zn²⁺) required for phosphatase activity. To mitigate, supplement reactions with 1–5 mM MgCl₂ and perform control experiments without AMPD. Isothermal titration calorimetry (ITC) can quantify binding affinities between AMPD and cofactors, informing adjustments to buffer composition .

Q. What methods optimize substrate specificity in complex biological matrices (e.g., cell lysates)?

- Answer: Pre-treat samples with protease inhibitors and 0.1–0.5% Triton X-100 to reduce background fluorescence from endogenous phosphatases. Use AMPD at 50–100 mM to suppress nonspecific binding. For high sensitivity, employ a stopped-flow fluorometer to capture initial reaction rates, minimizing interference from matrix autofluorescence .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.